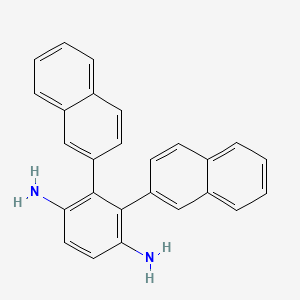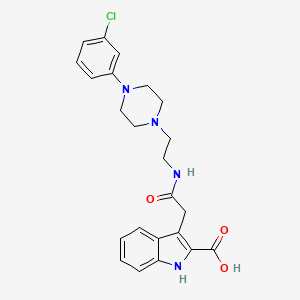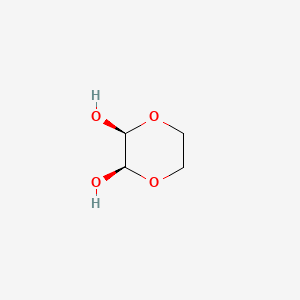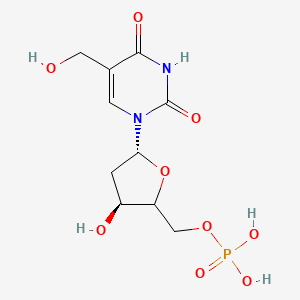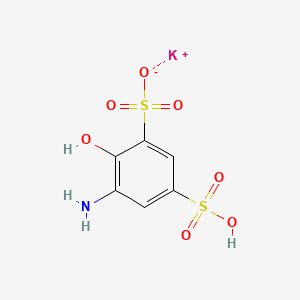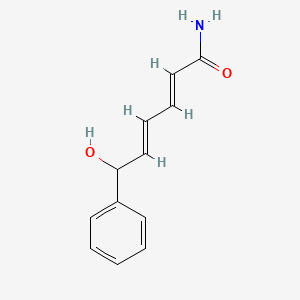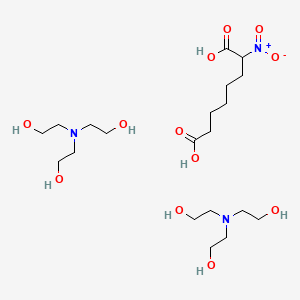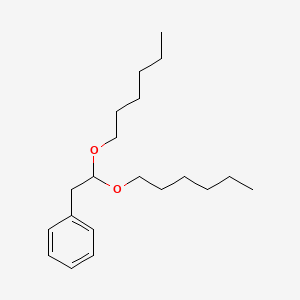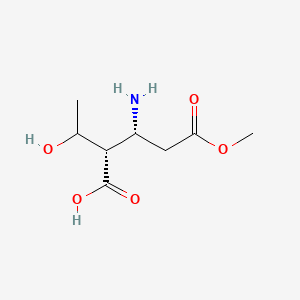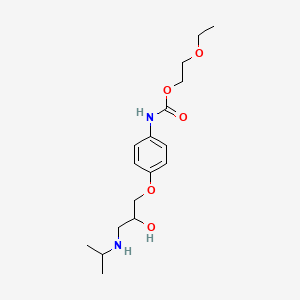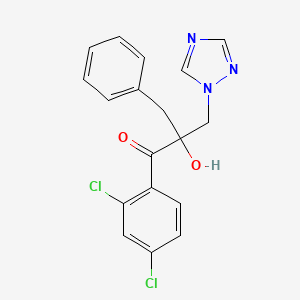
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring, followed by the introduction of the dichlorophenyl and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazol-3-ol: Another triazole compound with similar structural features.
2-(1H-1,2,4-Triazol-1-yl)ethanol: A simpler triazole derivative with different functional groups.
Uniqueness
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combination of dichlorophenyl and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
107658-97-9 |
|---|---|
Molecular Formula |
C18H15Cl2N3O2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-benzyl-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17(24)18(25,10-23-12-21-11-22-23)9-13-4-2-1-3-5-13/h1-8,11-12,25H,9-10H2 |
InChI Key |
AFQCVQPSMMHHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN2C=NC=N2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
